molecular formula C17H18N2O3S B4180577 5-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-3-thiophenecarboxamide

5-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-3-thiophenecarboxamide

Cat. No. B4180577
M. Wt: 330.4 g/mol
InChI Key: JQVWBFAQBKTJKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-3-thiophenecarboxamide, also known as THZ1, is a potent and selective inhibitor of cyclin-dependent kinase 7 (CDK7). CDK7 is a key regulator of the cell cycle and is involved in the transcriptional regulation of genes. THZ1 has been found to be effective in the treatment of various types of cancer and has shown promising results in preclinical studies.

Mechanism of Action

5-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-3-thiophenecarboxamide works by binding to the ATP-binding site of CDK7, which prevents the phosphorylation of RNA polymerase II and halts transcription. This leads to the downregulation of genes involved in the cell cycle and the induction of apoptosis.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been shown to induce G1-phase cell cycle arrest, inhibit cell proliferation, and induce apoptosis in cancer cells. This compound has also been found to be effective in suppressing tumor growth in vivo.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-3-thiophenecarboxamide in lab experiments is its potency and selectivity. This compound is highly effective in inhibiting CDK7 and has minimal off-target effects. However, one of the limitations of using this compound is its solubility. This compound is poorly soluble in water and requires the use of organic solvents for administration.

Future Directions

There are several future directions for research on 5-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-3-thiophenecarboxamide. One area of focus is the development of more potent and selective CDK7 inhibitors. Another area of interest is the use of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, there is a need for further research on the mechanism of action of this compound and its effects on gene expression.

Scientific Research Applications

5-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-3-thiophenecarboxamide has been extensively studied for its potential use in cancer therapy. It has been found to be effective against various types of cancer, including breast cancer, lung cancer, and leukemia. This compound works by inhibiting CDK7, which is essential for the transcription of genes involved in the cell cycle. This leads to the arrest of the cell cycle and ultimately, cell death.

properties

IUPAC Name

5-methyl-N-[4-(morpholine-4-carbonyl)phenyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-12-10-14(11-23-12)16(20)18-15-4-2-13(3-5-15)17(21)19-6-8-22-9-7-19/h2-5,10-11H,6-9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVWBFAQBKTJKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.